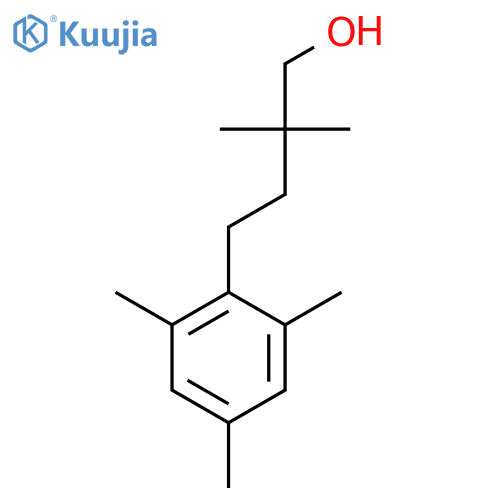Cas no 2228318-24-7 (2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol)

2228318-24-7 structure
商品名:2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol
- EN300-1810206
- 2228318-24-7
-
- インチ: 1S/C15H24O/c1-11-8-12(2)14(13(3)9-11)6-7-15(4,5)10-16/h8-9,16H,6-7,10H2,1-5H3
- InChIKey: UUSGUHFIIASJTK-UHFFFAOYSA-N
- ほほえんだ: OCC(C)(C)CCC1C(C)=CC(C)=CC=1C
計算された属性
- せいみつぶんしりょう: 220.182715385g/mol
- どういたいしつりょう: 220.182715385g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 20.2Ų
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1810206-1.0g |
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol |
2228318-24-7 | 1g |
$971.0 | 2023-06-03 | ||
| Enamine | EN300-1810206-5.0g |
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol |
2228318-24-7 | 5g |
$2816.0 | 2023-06-03 | ||
| Enamine | EN300-1810206-0.1g |
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol |
2228318-24-7 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1810206-0.5g |
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol |
2228318-24-7 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1810206-2.5g |
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol |
2228318-24-7 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1810206-10.0g |
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol |
2228318-24-7 | 10g |
$4176.0 | 2023-06-03 | ||
| Enamine | EN300-1810206-0.05g |
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol |
2228318-24-7 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1810206-0.25g |
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol |
2228318-24-7 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1810206-10g |
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol |
2228318-24-7 | 10g |
$3315.0 | 2023-09-19 | ||
| Enamine | EN300-1810206-1g |
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol |
2228318-24-7 | 1g |
$770.0 | 2023-09-19 |
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol 関連文献
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
2228318-24-7 (2,2-dimethyl-4-(2,4,6-trimethylphenyl)butan-1-ol) 関連製品
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
